[4-(3-Methylphenoxy)phenyl]methanol

Catalog No.
S859109
CAS No.
53818-56-7
M.F
C14H14O2
M. Wt
214.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(3-Methylphenoxy)phenyl]methanol

CAS Number

53818-56-7

Product Name

[4-(3-Methylphenoxy)phenyl]methanol

IUPAC Name

[4-(3-methylphenoxy)phenyl]methanol

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

InChI

InChI=1S/C14H14O2/c1-11-3-2-4-14(9-11)16-13-7-5-12(10-15)6-8-13/h2-9,15H,10H2,1H3

InChI Key

QHBCPJQVVMEFOR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC2=CC=C(C=C2)CO

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(C=C2)CO

[4-(3-Methylphenoxy)phenyl]methanol is an organic compound with the molecular formula C₁₄H₁₄O₂ and a molecular weight of approximately 214.26 g/mol. It features a phenylmethanol structure that is substituted with a 3-methylphenoxy group. This compound is recognized for its potential applications in various fields, including organic synthesis and biological research. Its structure can be represented as follows:

C14H14O2\text{C}_{14}\text{H}_{14}\text{O}_{2}

  • Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can also undergo reduction reactions, yielding alcohols or other reduced derivatives, typically using sodium borohydride or lithium aluminum hydride as reducing agents.
  • Substitution: The hydroxyl group in [4-(3-Methylphenoxy)phenyl]methanol can be substituted by other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

These reactions make the compound versatile for further chemical transformations.

Research indicates that [4-(3-Methylphenoxy)phenyl]methanol may exhibit various biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest it may possess antimicrobial effects, making it a candidate for developing antimicrobial agents.
  • Antifungal Activity: The compound has been investigated for its potential antifungal properties, which could be beneficial in treating fungal infections.
  • Anti-inflammatory Effects: There is interest in its possible anti-inflammatory activities, which may contribute to therapeutic applications in inflammatory diseases.

These biological properties highlight the compound's potential in pharmaceutical research and development.

The synthesis of [4-(3-Methylphenoxy)phenyl]methanol typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-methylphenol and benzyl chloride.
  • Reaction Conditions: A base such as sodium hydroxide is used to facilitate the nucleophilic substitution reaction.
  • Mechanism: The hydroxyl group of 3-methylphenol attacks the benzyl chloride, leading to the formation of [4-(3-Methylphenoxy)phenyl]methanol.

Industrial production may employ similar methods but optimized for higher yields and purity, often utilizing advanced catalysts and controlled environments.

[4-(3-Methylphenoxy)phenyl]methanol serves various roles across different sectors:

  • Organic Synthesis: It is an important intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Biomedical Research: The compound is studied for its potential therapeutic effects and applications in drug development.
  • Industrial Uses: In industry, it is utilized to produce specialty chemicals and polymers due to its unique chemical properties.

These applications underscore the compound's significance in both research and industrial contexts.

The interaction studies of [4-(3-Methylphenoxy)phenyl]methanol focus on its mechanisms of action at the molecular level. It may interact with specific enzymes, receptors, or other biomolecules, influencing their activities. Understanding these interactions is crucial for elucidating its potential therapeutic effects and guiding future research directions.

Several compounds are structurally similar to [4-(3-Methylphenoxy)phenyl]methanol, including:

  • [4-(4-Methylphenoxy)phenyl]methanol
  • [4-(2-Methylphenoxy)phenyl]methanol
  • [4-(3-Ethylphenoxy)phenyl]methanol

Comparison

Compound NameUnique Features
[4-(3-Methylphenoxy)phenyl]methanolUnique 3-methyl substituent affecting reactivity and biological activity
[4-(4-Methylphenoxy)phenyl]methanolDifferent substituent position may alter physical properties and reactivity
[4-(2-Methylphenoxy)phenyl]methanolDistinct substituent position leading to different interaction profiles
[4-(3-Ethylphenoxy)phenyl]methanolEthyl group may influence solubility and biological activity differently

The presence of the 3-methyl group in [4-(3-Methylphenoxy)phenyl]methanol imparts unique chemical and physical properties compared to these similar compounds, influencing its reactivity and potential applications. This uniqueness makes it a valuable compound for specific research and industrial purposes.

XLogP3

3.3

Dates

Modify: 2023-08-16

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